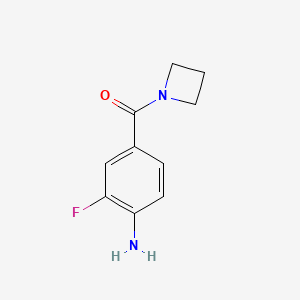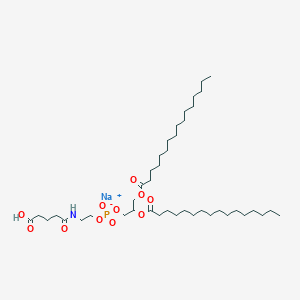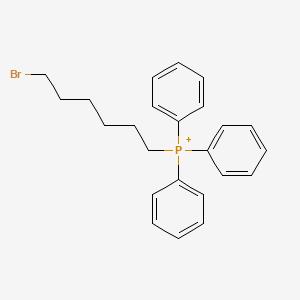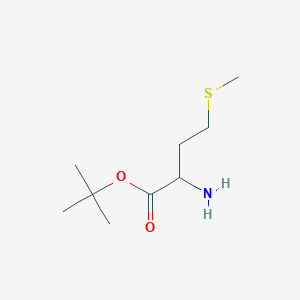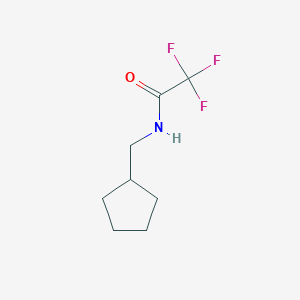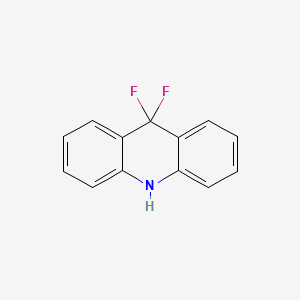
9,9-Difluoro-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Difluoro-9,10-dihydroacridine is a chemical compound with the molecular formula C13H9F2N. It is a derivative of acridine, a nitrogen-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 9,10-dihydroacridine derivatives involves a modular one-pot synthesis. This process includes a selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the olefin formed as an intermediate. The reaction is catalyzed by a combination of hexafluoroisopropanol and triflimide .
Industrial Production Methods
While specific industrial production methods for 9,9-Difluoro-9,10-dihydroacridine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Difluoro-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroacridine to its corresponding acridine derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridine derivatives, while reduction can produce various hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
9,9-Difluoro-9,10-dihydroacridine has several scientific research applications:
Medicinal Chemistry: Derivatives of 9,10-dihydroacridine have shown strong antibacterial activity against Gram-positive bacteria, including MRSA, VISA, and VRE.
Photophysical Studies: The compound is used in the study of photophysical properties, including fluorescence and delayed fluorescence, which are important for various applications in materials science.
Wirkmechanismus
The mechanism of action of 9,9-Difluoro-9,10-dihydroacridine in antibacterial applications involves the promotion of FtsZ polymerization and disruption of Z-ring formation at the bacterial cell division site. This interruption in cell division ultimately leads to bacterial cell death . In organic electronics, the compound’s electron-donating properties and potential for chemical modifications make it a valuable component in TADF molecules, enhancing their efficiency and performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but has methyl groups instead of fluorine atoms.
Phenoxazine Derivatives: These compounds share similar photophysical properties and are used in similar applications, such as OLEDs.
Uniqueness
The presence of fluorine atoms in 9,9-Difluoro-9,10-dihydroacridine enhances its chemical stability and alters its electronic properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Eigenschaften
CAS-Nummer |
1204295-55-5 |
|---|---|
Molekularformel |
C13H9F2N |
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
9,9-difluoro-10H-acridine |
InChI |
InChI=1S/C13H9F2N/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8,16H |
InChI-Schlüssel |
ZGFJELBXRKBSFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)




![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)

